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molecular formula C17H36N2 B8489739 1-Methyl-4-dodecyl-piperazine CAS No. 55546-05-9

1-Methyl-4-dodecyl-piperazine

Cat. No. B8489739
M. Wt: 268.5 g/mol
InChI Key: YSBGRLGSDJOINT-UHFFFAOYSA-N
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Patent
US04057413

Procedure details

100 g (1 mole) of 1-methyl-piperazine were heated to 100° C and a total of 204.5 g (1 mole) of dodecyl chloride was added in 3 portions. After a reaction time of 15 minutes, 40 g (1 mole) of solid sodium hydroxide was added in several portions and the mixture was allowed to react for 2 hours at 140°-150° C. The reaction product was then separated from the solid inorganic residue by filtering the reaction mixture whilst hot. The inorganic residue was extracted twice with 200 ml of benzene, the benzene phase was separated off and concentrated and the residue was added to the main filtrate. The product was subjected to a fractional distillation. 177 g (66% of theory) of 1-methyl-4-dodecyl-piperazine of boiling point 90°-115° C/0.01 mm Hg were thus obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
204.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH2:8](Cl)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-].[Na+]>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8])[CH2:4][CH2:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
204.5 g
Type
reactant
Smiles
C(CCCCCCCCCCC)Cl
Step Three
Name
solid
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 2 hours at 140°-150° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction product was then separated from the solid inorganic residue
FILTRATION
Type
FILTRATION
Details
by filtering the reaction mixture whilst hot
EXTRACTION
Type
EXTRACTION
Details
The inorganic residue was extracted twice with 200 ml of benzene
CUSTOM
Type
CUSTOM
Details
the benzene phase was separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue was added to the main filtrate
DISTILLATION
Type
DISTILLATION
Details
The product was subjected to a fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 177 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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